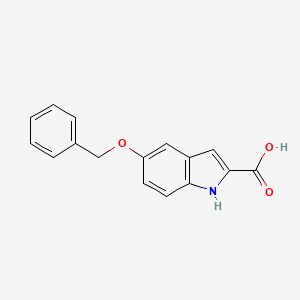

5-(benzyloxy)-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)15-9-12-8-13(6-7-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCLSAMNMAWXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216621 | |

| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-09-1 | |

| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6640-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6640-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(PHENYLMETHOXY)-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9YQ3S9RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(benzyloxy)-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-(benzyloxy)-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is based on the Reissert indole synthesis, a classic and effective method for creating the indole scaffold. This document details the experimental protocols for each step, presents quantitative data in a clear format, and includes diagrams to illustrate the reaction pathway and workflow.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process commencing with the protection of a hydroxyl group, followed by a Reissert condensation, and concluding with a reductive cyclization. The overall pathway is depicted below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 2-Nitro-5-benzyloxytoluene

This initial step involves the protection of the hydroxyl group of 2-nitro-5-hydroxytoluene as a benzyl ether. This is a standard Williamson ether synthesis.

Reaction:

Caption: Reaction scheme for the synthesis of 2-Nitro-5-benzyloxytoluene.

Procedure:

A stirred mixture of 2-nitro-5-hydroxytoluene (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.0 eq) in dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-nitro-5-benzyloxytoluene.

Step 2: Synthesis of 2-Nitro-5-benzyloxyphenylpyruvic acid

This step is a Reissert condensation, where the methyl group of 2-nitro-5-benzyloxytoluene is condensed with diethyl oxalate in the presence of a strong base.

Reaction:

Synthesis of 5-Benzyloxyindole-2-carboxylic Acid from Indole: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 5-benzyloxyindole-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, indole. The synthesis involves a series of key transformations, including electrophilic nitration, reduction, diazotization, etherification, N-protection, C-2 carboxylation, and deprotection. This document outlines the experimental procedures, quantitative data, and logical workflow to facilitate the successful synthesis of the target compound.

Synthetic Strategy Overview

The overall synthetic pathway from indole to 5-benzyloxyindole-2-carboxylic acid is a seven-step process. The strategy focuses on the sequential functionalization of the indole core, beginning with the introduction of a substituent at the 5-position, followed by modification and subsequent functionalization at the 2-position. Protection of the indole nitrogen is a crucial step to direct the regioselectivity of the C-2 carboxylation.

An In-depth Technical Guide to 5-(benzyloxy)-1H-indole-2-carboxylic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(benzyloxy)-1H-indole-2-carboxylic acid, alongside detailed experimental protocols for its synthesis and potential biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Core Chemical Properties

This compound is a derivative of indole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The presence of the benzyloxy group at the 5-position modifies its electronic and steric properties, influencing its reactivity and biological activity.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 267.28 g/mol | [1] |

| CAS Number | 6640-09-1 | [1][2][3] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | Approximately 149-150 °C (of a related compound) | [4] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | |

| pKa | Data not available |

Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed peak list is not publicly available, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the indole, benzyl, and carboxylic acid moieties.

-

¹H NMR: Expected signals would include aromatic protons from both the indole and benzyl rings, a singlet for the benzylic CH₂ group, a broad singlet for the indole N-H proton, and a downfield signal for the carboxylic acid proton.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons of both ring systems, the benzylic carbon, the carbons of the indole core, and a characteristic downfield signal for the carboxylic acid carbon. A reference to the availability of a ¹³C NMR spectrum can be found in the SpectraBase database.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[7] Key expected absorption peaks are detailed in the table below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| N-H (Indole) | ~3400-3300 | Medium |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium-Strong |

| C-O (Ether) | 1275-1200 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the benzyl group, the carboxylic acid group, and other characteristic fragments of the indole core. The NIST WebBook provides access to the electron ionization mass spectrum.[8]

| Ion | m/z (expected) | Description |

| [M]⁺ | 267 | Molecular Ion |

| [M - COOH]⁺ | 222 | Loss of carboxylic acid group |

| [M - C₇H₇]⁺ | 176 | Loss of benzyl group |

| [C₇H₇]⁺ | 91 | Benzyl cation |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for evaluating its potential biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from general procedures for the synthesis of indole derivatives.[9][10] A plausible synthetic route is outlined below.

Step 1: Benzylation of 4-aminophenol

-

Dissolve 4-aminophenol in a suitable solvent such as ethanol or DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃).

-

Add benzyl chloride dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up to extract the product, 4-(benzyloxy)aniline.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of the corresponding diazonium salt and subsequent reduction

-

Dissolve 4-(benzyloxy)aniline in an acidic aqueous solution (e.g., HCl).

-

Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl.

-

Slowly add the diazonium salt solution to the reducing agent solution at low temperature to form the corresponding hydrazine.

Step 3: Fischer Indole Synthesis

-

React the synthesized 4-(benzyloxy)phenylhydrazine with pyruvic acid in a suitable solvent, such as ethanol or acetic acid.

-

Heat the reaction mixture to reflux for several hours.

-

Upon cooling, the product, this compound, should precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

-

Further purification can be achieved by recrystallization.

Biological Activity: HIV-1 Integrase Inhibition Assay

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase inhibitors.[11][12][13] These compounds are thought to chelate the essential Mg²⁺ ions in the enzyme's active site, thereby inhibiting the strand transfer step of viral DNA integration.[11][12] A representative protocol for an in vitro HIV-1 integrase inhibition assay is provided below.

Materials:

-

Recombinant HIV-1 integrase enzyme

-

Donor DNA (pre-processed viral LTR sequence)

-

Target DNA (oligonucleotide mimicking host DNA)

-

Assay buffer (containing MgCl₂, DTT, and other necessary components)

-

This compound (test compound)

-

Known HIV-1 integrase inhibitor (positive control, e.g., Raltegravir)

-

DMSO (solvent for compounds)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted test compound, positive control, or DMSO (negative control) to the respective wells.

-

Add the HIV-1 integrase enzyme to all wells and incubate for a specified time at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the donor and target DNA substrates.

-

Incubate the plate at 37°C for a defined period to allow the strand transfer reaction to occur.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the extent of DNA integration using a suitable detection method, such as a fluorescence-based assay that measures the incorporation of a labeled donor DNA into the target DNA.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Conclusion

This compound is a versatile chemical intermediate with potential applications in medicinal chemistry, particularly in the development of novel antiviral agents. This technical guide provides a solid foundation of its chemical properties and offers detailed experimental protocols to facilitate further research and development in this area. The provided information on its synthesis and potential as an HIV-1 integrase inhibitor highlights a promising avenue for future drug discovery efforts.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. scbt.com [scbt.com]

- 3. 5-Benzyloxy-1H-indole-2-carboxylic acid [oakwoodchemical.com]

- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]

- 8. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Benzyloxy)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-1H-indole-2-carboxylic acid is a pivotal building block in medicinal chemistry, recognized for its versatile role in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and insights into its application in drug discovery, with a focus on its utility as a precursor for novel therapeutics. Experimental methodologies for relevant biological assays are also presented to facilitate further research and development.

Physicochemical Properties

This compound, also known as 5-(phenylmethoxy)-1H-indole-2-carboxylic acid, is an off-white powder. Its core structure features an indole ring system, a versatile scaffold in numerous pharmaceuticals. The benzyloxy group at the 5-position and the carboxylic acid at the 2-position offer key sites for chemical modification, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 267.28 g/mol | [1][2] |

| CAS Number | 6640-09-1 | [1][2][3] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 95% | [2] |

| Storage Conditions | 0-8°C, Protect from light | [1][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer indole synthesis, a well-established method for preparing indoles from a substituted phenylhydrazine and a carbonyl compound under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established Fischer indole synthesis procedures for analogous compounds.

Materials:

-

4-(Benzyloxy)phenylhydrazine hydrochloride

-

Pyruvic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add pyruvic acid (1.1 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add water and ethyl acetate. Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as an off-white solid.

Biological Significance and Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, present in numerous compounds with a wide range of biological activities. This compound serves as a key intermediate in the synthesis of potential therapeutic agents.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. The indole nucleus and the carboxylic acid group can chelate with the magnesium ions in the active site of the enzyme, leading to the inhibition of the strand transfer process.

Cannabinoid Receptor Modulation

Indole-2-carboxamides, synthesized from this compound, have been shown to act as allosteric modulators of the cannabinoid CB1 receptor. Allosteric modulators offer a nuanced approach to receptor pharmacology, potentially leading to safer and more effective drugs. The modulation of the CB1 receptor by these compounds can influence downstream signaling pathways, such as the ERK1/2 pathway.

Experimental Protocols for Biological Assays

HIV-1 Integrase Strand Transfer Assay

This protocol provides a general outline for a non-radioactive HIV-1 integrase assay.

Principle: This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase. A donor substrate (DS) DNA, mimicking the viral DNA end, is immobilized on a plate. The integrase processes the DS DNA and then integrates it into a target substrate (TS) DNA. The integrated product is detected using an antibody specific for a tag on the TS DNA.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA

-

Recombinant HIV-1 integrase

-

Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., DIG)

-

Wash buffers, reaction buffer, blocking buffer

-

HRP-labeled anti-DIG antibody

-

TMB substrate and stop solution

-

Test compound (e.g., a derivative of this compound)

Procedure:

-

Plate Preparation: Coat streptavidin-coated 96-well plates with biotinylated DS DNA. Wash to remove unbound DNA.

-

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA. Wash to remove unbound integrase.

-

Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate.

-

Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction. Incubate to allow for integration.

-

Detection: Wash the wells to remove unreacted TS DNA. Add HRP-labeled anti-DIG antibody and incubate.

-

Signal Generation: After washing, add TMB substrate. Stop the reaction with a stop solution.

-

Data Analysis: Read the absorbance at 450 nm. Calculate the IC₅₀ value of the test compound.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Modulation

This assay is used to determine the functional activity of compounds at G-protein coupled receptors like the CB1 receptor.

Principle: Agonist activation of a G-protein coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation. Allosteric modulators can enhance or inhibit this agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

[³⁵S]GTPγS

-

GDP

-

CB1 receptor agonist (e.g., CP55,940)

-

Test compound (e.g., an indole-2-carboxamide derivative)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, EDTA, BSA)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing cell membranes, GDP, and the test compound at various concentrations.

-

Agonist Stimulation: Add the CB1 receptor agonist to stimulate the receptor.

-

Initiation of Binding: Add [³⁵S]GTPγS to the wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C with gentle shaking.

-

Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the effect of the test compound on agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathway Visualization

Indole-2-carboxamide derivatives, as allosteric modulators of the CB1 receptor, can influence intracellular signaling cascades. The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a key downstream target.

Caption: ERK1/2 Signaling Pathway Modulation by CB1 Receptor.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of diverse libraries of compounds with potential therapeutic applications, ranging from antiviral to neuromodulatory agents. The detailed protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers aiming to explore the full potential of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Frontiers | A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay [frontiersin.org]

Elucidation of the Structure of 5-(Phenylmethoxy)-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document details the analytical data, experimental protocols, and logical workflows required to confirm the structure and purity of this versatile molecule.

Molecular Structure and Properties

5-(phenylmethoxy)-1H-indole-2-carboxylic acid, also known as 5-(benzyloxy)-1H-indole-2-carboxylic acid, possesses a core indole scaffold, a foundational structure in numerous pharmacologically active agents. The presence of the phenylmethoxy (benzyloxy) group at the 5-position and a carboxylic acid at the 2-position provides sites for further chemical modification, making it a valuable building block in medicinal chemistry.

Below is a summary of its key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₃[1][2] |

| Molecular Weight | 267.28 g/mol [1][2] |

| CAS Number | 6640-09-1[3] |

| Appearance | White to off-white solid |

| Synonyms | This compound, 5-Benzyloxyindole-2-carboxylic acid |

Structure Diagram:

Caption: Chemical structure of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid.

Synthesis Protocol

The synthesis of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid is typically achieved through a two-step process involving the synthesis of the corresponding ethyl ester followed by its hydrolysis.

Experimental Workflow:

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Methodology:

Step 1: Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

The synthesis of the ethyl ester precursor is a common starting point. While various methods exist for the formation of the indole ring, a common route involves the Fischer indole synthesis or other cyclization strategies from appropriately substituted anilines and pyruvate derivatives. For the purpose of this guide, we assume the starting ester is available.

Step 2: Hydrolysis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure.

-

Reagents and Equipment:

-

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

-

-

Procedure:

-

Dissolve ethyl 5-(benzyloxy)-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of potassium hydroxide. The molar excess of KOH should be sufficient to ensure complete hydrolysis.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

The product, 5-(phenylmethoxy)-1H-indole-2-carboxylic acid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Spectroscopic Data and Structural Elucidation

The structure of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid is confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Sharp | N-H stretch (indole) |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | N-H (indole) |

| ~10.0 | Broad Singlet | 1H | O-H (carboxylic acid) |

| 7.5-7.2 | Multiplet | 5H | Phenyl-H (benzyloxy group) |

| ~7.4 | Doublet | 1H | H-4 (indole) |

| ~7.3 | Doublet | 1H | H-7 (indole) |

| ~7.1 | Singlet | 1H | H-3 (indole) |

| ~7.0 | Doublet of Doublets | 1H | H-6 (indole) |

| ~5.1 | Singlet | 2H | -CH₂- (benzyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~155 | C-5 (indole, attached to oxygen) |

| ~137 | Quaternary C (phenyl, attached to -CH₂-) |

| ~135 | C-7a (indole) |

| ~130 | C-2 (indole) |

| 129-127 | Phenyl carbons |

| ~128 | C-3a (indole) |

| ~122 | C-4 (indole) |

| ~115 | C-7 (indole) |

| ~113 | C-6 (indole) |

| ~105 | C-3 (indole) |

| ~70 | -CH₂- (benzyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 267 | [M]⁺˙ (Molecular ion) |

| 222 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |

Structure Elucidation Workflow:

Caption: Logical workflow for the structural elucidation of the target compound.

Biological Context and Potential Signaling Pathways

5-(phenylmethoxy)-1H-indole-2-carboxylic acid serves as a precursor for compounds targeting various biological pathways. Notably, derivatives have been investigated as histamine H3 receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPAR-γ) binding agents.[4][5]

Potential Signaling Pathway Involvement (as a precursor):

The diagram below illustrates a generalized pathway where a derivative of this core structure could act as a receptor antagonist.

Caption: Generalized G-protein coupled receptor (GPCR) antagonism pathway.

This guide provides a foundational understanding of the synthesis, characterization, and potential biological relevance of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 5-Benzyloxyindole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-benzyloxyindole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for 5-benzyloxyindole-2-carboxylic acid is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol .[1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

¹H NMR Data (Predicted)

Table 1: Predicted ¹H NMR Data for 5-Benzyloxyindole-2-carboxylic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.8 | br s | N-H (Indole) |

| ~10.0-13.0 | br s | O-H (Carboxylic Acid) |

| ~7.2-7.5 | m | Phenyl-H |

| ~7.4 | d | H-4 |

| ~7.2 | d | H-7 |

| ~7.0 | dd | H-6 |

| ~6.9 | s | H-3 |

| ~5.1 | s | -CH₂- |

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum for 5-benzyloxyindole-2-carboxylic acid has been reported and the data is summarized in Table 2.[5][6]

Table 2: ¹³C NMR Data for 5-Benzyloxyindole-2-carboxylic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (Carboxylic Acid) |

| ~154 | C-5 |

| ~138 | Quaternary Phenyl-C |

| ~132 | C-7a |

| ~129 | C-2 |

| ~128.5 | Phenyl-C |

| ~128 | Phenyl-C |

| ~127.5 | C-3a |

| ~125 | C-7 |

| ~115 | C-4 |

| ~113 | C-6 |

| ~104 | C-3 |

| ~71 | -CH₂- |

The infrared spectrum of 5-benzyloxyindole-2-carboxylic acid exhibits characteristic absorption bands corresponding to its functional groups.[1] A summary of the major peaks is provided in Table 3. The spectrum is dominated by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-H and C-O stretches.

Table 3: Key IR Absorption Bands for 5-Benzyloxyindole-2-carboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Indole) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Ether and Carboxylic Acid) |

Electron ionization mass spectrometry of 5-benzyloxyindole-2-carboxylic acid results in fragmentation of the molecule. The mass-to-charge ratios (m/z) of the parent ion and major fragments are listed in Table 4.[2]

Table 4: Mass Spectrometry Data for 5-Benzyloxyindole-2-carboxylic Acid

| m/z | Relative Intensity | Assignment |

| 267 | Moderate | [M]⁺ (Molecular Ion) |

| 222 | Moderate | [M - COOH]⁺ |

| 91 | Strong | [C₇H₇]⁺ (Benzyl Cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-benzyloxyindole-2-carboxylic acid. Specific instrument parameters may need to be optimized.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-benzyloxyindole-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation: Prepare a solid sample for analysis. A common method is the KBr pellet technique, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the solid sample directly.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 5-benzyloxyindole-2-carboxylic acid is depicted in the following diagram.

References

- 1. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]

- 2. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]

- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

The Multifaceted Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of indole-2-carboxylic acid derivatives, with a focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental protocols for relevant assays are provided, and important biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this versatile chemical class.

Anticancer Activity

Indole-2-carboxylic acid derivatives have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

A series of novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized to target the 14-3-3η protein, which is implicated in liver cancer. One of the lead compounds, C11, showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells[1]. Another study reported the synthesis of indole-2-carboxylic acid dinuclear copper(II) complexes, with the complex ICA-Cu exhibiting significant growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7[2]. Furthermore, certain indole-2-carboxamide derivatives have been identified as potent EGFR/CDK2 dual inhibitors, with some compounds showing greater antiproliferative activity than the reference drug doxorubicin against cell lines such as A-549 (lung cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer)[3].

Quantitative Data: Anticancer Activity

| Compound/Derivative | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Compound C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Not specified in abstract | [1] |

| ICA-Cu | MDA-MB-231 (Breast Cancer) | 5.43 µM | [2] |

| ICA-Cu | MCF-7 (Breast Cancer) | 5.69 µM | [2] |

| Compound 5e (Indole-2-carboxamide) | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | GI50 = 0.95 µM | [3] |

| Thiazolyl-indole-2-carboxamide 6e | Various cancer cell lines | IC50 = 4.36 - 23.86 µM | [4] |

| Thiazolyl-indole-2-carboxamide 6i | Various cancer cell lines | IC50 = 4.36 - 23.86 µM | [4] |

| Indole-2-carboxamide Va | Various cancer cell lines | GI50 = 26 nM | [5] |

| Indole-2-carboxamide Vg | Various cancer cell lines | GI50 = 31 nM | [5] |

Antiviral Activity

A significant area of investigation for indole-2-carboxylic acid derivatives has been their potent inhibitory activity against viral enzymes, particularly HIV-1 integrase. This enzyme is crucial for the replication of the human immunodeficiency virus (HIV) by catalyzing the insertion of the viral DNA into the host genome.

Several studies have focused on designing and synthesizing indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds typically function by chelating the two Mg2+ ions within the active site of the integrase enzyme[6][7][8][9]. Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core, have been shown to significantly enhance the inhibitory activity[6][9]. For instance, derivative 17a was found to have an IC50 value of 3.11 μM, while further optimization led to compound 20a with a remarkably improved IC50 of 0.13 μM[7][9].

Quantitative Data: Antiviral Activity (HIV-1 Integrase Inhibition)

| Compound/Derivative | Target | Activity (IC50) | Reference |

| Compound 17a | HIV-1 Integrase | 3.11 µM | [7][8][10] |

| Compound 20a | HIV-1 Integrase | 0.13 µM | [6][9] |

Antimicrobial Activity

Indole-2-carboxylic acid and its derivatives have also exhibited promising activity against a variety of microbial pathogens, including bacteria and fungi.

Ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. For example, one compound demonstrated significant activity against Enterococcus faecalis and the pathogenic yeast Candida albicans, with a minimum inhibitory concentration (MIC) of 8 µg/mL[11][12]. Other derivatives also showed noticeable antifungal activity against C. albicans[12]. Another study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis[13]. Furthermore, certain indole derivatives have shown effects against extensively drug-resistant Acinetobacter baumannii (XDRAB), with MIC values ranging from 64 to 1024 µg/mL[14].

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Amide derivative 2 | Enterococcus faecalis | 8 µg/mL | [11][12] |

| Amide derivative 2 | Candida albicans | 8 µg/mL | [11][12] |

| Ester derivative 1 | Candida albicans | 32 µg/mL | [12] |

| Amide derivative 3 | Candida albicans | 64 µg/mL | [12] |

| Amide derivative 5 | Candida albicans | 64 µg/mL | [12] |

| Ester derivative 6 | Candida albicans | 32 µg/mL | [12] |

| Indole-thiadiazole 2c | Bacillus subtilis | 3.125 µg/mL | [13] |

| Indole-triazole 3c | Bacillus subtilis | 3.125 µg/mL | [13] |

| Indole-triazole 3d | Candida krusei | 3.125 µg/mL | [13] |

| 5-iodoindole | XDR Acinetobacter baumannii | 64 µg/mL | [14] |

| 3-methylindole | XDR Acinetobacter baumannii | 64 µg/mL | [14] |

Anti-inflammatory Activity

Derivatives of indole-2-carboxylic acid have been investigated for their potential to modulate inflammatory responses. A key target in this area is the inhibition of pro-inflammatory mediators in macrophages activated by lipopolysaccharide (LPS).

One study synthesized a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and found that they effectively inhibited the LPS-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells[15]. Another approach involved the structural modification of ursolic acid with an indole moiety, which resulted in derivatives that significantly reduced the levels of pro-inflammatory cytokines in LPS-induced RAW 264.7 cells[16].

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | Activity (IC50) | Reference |

| Ursolic acid-indole derivative UA-1 | NO Inhibition in LPS-induced RAW 264.7 cells | 2.2 ± 0.4 µM | [17] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[18][19][20][21]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the indole-2-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.[22][23][24]

Principle: A biotinylated donor DNA substrate (representing the viral DNA) and a digoxin-labeled target DNA substrate (representing the host DNA) are used. In the presence of HIV-1 integrase, the donor DNA is integrated into the target DNA. The resulting product, containing both biotin and digoxin, is captured on a streptavidin-coated plate and detected with an anti-digoxin antibody conjugated to horseradish peroxidase (HRP).

Procedure:

-

Plate Coating: Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate.

-

Integrase Binding: Add recombinant HIV-1 integrase to the wells to allow binding to the donor DNA.

-

Inhibitor Addition: Add the indole-2-carboxylic acid derivatives at various concentrations.

-

Strand Transfer Reaction: Add the digoxin-labeled target DNA to initiate the strand transfer reaction and incubate.

-

Detection: Wash the plate to remove unbound reagents. Add an HRP-conjugated anti-digoxin antibody. After another wash step, add a TMB substrate to develop a colorimetric signal.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of inhibition of integrase activity and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27][28][29]

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing two-fold serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the indole-2-carboxylic acid derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., McFarland standards).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).[30][31][32][33][34]

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is rapidly converted to nitrite in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which serves as an indicator of NO production.

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the indole-2-carboxylic acid derivatives for a short period before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at approximately 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production.

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways by the test compounds.[35][36][37][38][39]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Procedure:

-

Cell Lysis: Treat cells with the indole-2-carboxylic acid derivative for a specified time, then lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different treatment groups.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of HIV-1 Integrase inhibition by indole-2-carboxylic acid derivatives.

Experimental Workflow Diagram

Caption: General workflow for the MTT cell viability assay.

Conclusion

Indole-2-carboxylic acid derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory, underscores their potential to address significant unmet medical needs. The ability to readily modify the indole core allows for the fine-tuning of activity and specificity, paving the way for the design of next-generation drug candidates. This technical guide provides a foundational understanding of the biological activities of these compounds, offering valuable insights for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atcc.org [atcc.org]

- 22. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. xpressbio.com [xpressbio.com]

- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. protocols.io [protocols.io]

- 28. Broth microdilution - Wikipedia [en.wikipedia.org]

- 29. rr-asia.woah.org [rr-asia.woah.org]

- 30. bio-protocol.org [bio-protocol.org]

- 31. academic.oup.com [academic.oup.com]

- 32. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. benchchem.com [benchchem.com]

- 36. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 37. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 38. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 39. Western Blot Protocol | Proteintech Group [ptglab.com]

The Genesis and Utility of 5-(Benzyloxy)-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-1H-indole-2-carboxylic acid stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. While not extensively studied for its intrinsic biological activities, its significance lies in its role as a versatile building block for the synthesis of a diverse range of pharmacologically active compounds. This technical guide consolidates the available information on its discovery, synthesis, and its application in the development of therapeutic agents, with a particular focus on its use in creating histamine H3 receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPAR-γ) binding agents. Detailed experimental protocols and characterization data are provided to support further research and development efforts.

Introduction: A Molecule of Synthetic Importance

This compound (Figure 1) is a heterocyclic compound characterized by an indole core, a carboxylic acid group at the 2-position, and a benzyloxy substituent at the 5-position. Its discovery and initial synthesis were driven by the need for functionalized indole scaffolds in the burgeoning field of pharmaceutical development. The strategic placement of the benzyloxy group provides a stable protecting group for the 5-hydroxyl functionality, which is often a key interaction point in biological targets, while the carboxylic acid offers a reactive handle for further molecular elaboration.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃NO₃ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| CAS Number | 6640-09-1 | [1][2] |

| Appearance | Off-white to pale yellow powder | [1] |

| Purity (typical) | ≥95% | [1] |

| Storage Conditions | Store at 5°C, protect from light | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. One established route begins with 3-hydroxybenzaldehyde, as outlined in the following experimental protocol.

Experimental Protocol: Synthesis from 3-Hydroxybenzaldehyde

This protocol is based on the synthetic strategy for producing 5-substituted indole-2-carboxylic acids.

Step 1: Benzylation of 3-Hydroxybenzaldehyde

-

Reaction: 3-Hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).

-

Procedure: To a solution of 3-hydroxybenzaldehyde in the chosen solvent, add potassium carbonate followed by the dropwise addition of benzyl bromide. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC). After an aqueous workup and extraction with an organic solvent, the crude product, 3-(benzyloxy)benzaldehyde, is purified by column chromatography or recrystallization.

Step 2: Knoevenagel Condensation with Ethyl Azidoacetate

-

Reaction: 3-(Benzyloxy)benzaldehyde is condensed with ethyl azidoacetate using a base catalyst (e.g., sodium ethoxide in ethanol) to form ethyl 2-azido-3-(3-(benzyloxy)phenyl)acrylate.

-

Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of 3-(benzyloxy)benzaldehyde and ethyl azidoacetate is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is stirred for several hours and then quenched with water. The product is extracted and purified.

Step 3: Hemetsberger Indole Synthesis

-

Reaction: The resulting azidocinnamate is cyclized to the indole ring through thermal decomposition in a high-boiling solvent like xylene. This reaction proceeds via a nitrene intermediate.

-

Procedure: Ethyl 2-azido-3-(3-(benzyloxy)phenyl)acrylate is dissolved in xylene and heated to reflux. The reaction progress is monitored by the evolution of nitrogen gas and TLC. Upon completion, the solvent is removed under reduced pressure, and the crude ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is purified.

Step 4: Saponification to the Carboxylic Acid

-

Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcoholic solution.

-

Procedure: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the ester is completely consumed (TLC monitoring). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules.

Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[4] Antagonists of this receptor have shown therapeutic potential for treating a variety of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). This compound serves as a key starting material for the synthesis of novel, potent, and selective non-imidazole H3 receptor antagonists.[3][4] The indole core often forms the central scaffold of these antagonists, with the carboxylic acid group being converted to various amides and other functionalities to optimize binding affinity and pharmacokinetic properties.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Binding Agents

PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[5][6] Ligands that activate PPAR-γ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. This compound has been utilized as a precursor in the synthesis of novel PPAR-γ binding agents.[3] The indole moiety can serve as a hydrophobic pharmacophore that interacts with the ligand-binding domain of the receptor. The carboxylic acid function allows for the introduction of various side chains that can be tailored to enhance potency and selectivity.

Signaling Pathways of Downstream Molecules

While this compound itself is not known to directly modulate specific signaling pathways, the compounds derived from it have well-defined mechanisms of action.

Caption: Signaling pathways modulated by molecules derived from the title compound.

Conclusion

This compound is a testament to the importance of foundational molecules in the complex process of drug discovery. While it may not be the final active pharmaceutical ingredient, its role as a versatile and strategically designed intermediate is indispensable. The synthetic routes to this compound are well-established, providing a reliable source for its use in the development of novel therapeutics targeting a range of diseases. Further exploration of derivatives based on this scaffold holds promise for the discovery of new and improved medicines. This guide provides a comprehensive overview for researchers looking to leverage the synthetic potential of this valuable indole derivative.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 5-Benzyloxy-1H-indole-2-carboxylic acid [oakwoodchemical.com]

- 3. goldbio.com [goldbio.com]

- 4. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptor gamma (PPARgamma) ligands as bifunctional regulators of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]

The Pivotal Role of the Benzyloxy Group in Modulating the Biological Activity of Indole-2-Carboxylic Acid Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its activity can be significantly tuned by substitutions on the indole ring. Among these, the benzyloxy group has emerged as a critical pharmacophore, capable of influencing potency, selectivity, and pharmacokinetic properties. This guide explores the multifaceted role of the benzyloxy moiety in the activity of indole-2-carboxylic acid derivatives, drawing upon key findings in the fields of antiviral, anticancer, and immunomodulatory research.

The Benzyloxy Group as a Key Pharmacophoric Element

The benzyloxy group, consisting of a benzyl group linked through an oxygen atom, is more than a simple bulky substituent. Its presence can confer several advantageous properties to a molecule. It is often employed to introduce a key hydrophobic interaction with the target protein.[1][2] The phenyl ring of the benzyloxy group can engage in π-π stacking and hydrophobic interactions within the binding pocket of a receptor or enzyme, thereby enhancing the binding affinity of the parent molecule.[3][4] Furthermore, the benzyloxy group can act as a versatile synthetic handle and is sometimes used as a protecting group during chemical synthesis.[2]

The position of the benzyloxy group on the indole ring, as well as substitutions on its own phenyl ring, can dramatically alter the biological activity, highlighting its importance in establishing a precise structure-activity relationship (SAR).[4]

Applications in HIV-1 Integrase Inhibition

One of the most significant applications of benzyloxy-substituted indole-2-carboxylic acids is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a clinically validated strategy for treating HIV-1 infection.[7] The indole-2-carboxylic acid core is known to chelate with two Mg²⁺ ions in the active site of the integrase.[5][6]

The introduction of a benzyloxy group, particularly at the C3 position of the indole core, has been shown to significantly enhance the inhibitory activity. This is attributed to the benzyloxy moiety extending into a hydrophobic cavity near the active site, leading to improved interactions.[5][6]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of selected benzyloxy-substituted indole-2-carboxylic acid derivatives against HIV-1 integrase.

| Compound | Substitution on Indole Core | IC₅₀ (μM) | Reference |

| 17b | 3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | Not explicitly stated for integrase, but related compounds showed significant activity. | [5] |

| 10a | C3-benzyloxymethyl | IC₅₀ restored after hydrolysis of ester. | [3] |

| 9a/9b | C3-substituted benzyloxymethyls | No inhibition (as isopropyl esters). | [3] |

Note: The data highlights the importance of the free carboxylic acid for activity and the beneficial effect of the benzyloxy group at the C3 position.

Experimental Protocols

General Synthesis of 3-(((4-(Trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid derivatives:

A common synthetic route involves the esterification of the indole-2-carboxylic acid, followed by the introduction of the benzyloxymethyl group at the C3 position, and subsequent hydrolysis of the ester to yield the final active carboxylic acid.[3][5]

HIV-1 Integrase Strand Transfer Inhibition Assay:

The inhibitory activity of the compounds against the strand transfer reaction of HIV-1 integrase is typically evaluated using a 96-well plate format. The assay measures the integration of a donor DNA substrate into a target DNA substrate. The reaction mixture contains the purified recombinant integrase enzyme, the DNA substrates, and the test compound at varying concentrations. The amount of integrated product is then quantified, often using a colorimetric or fluorescent method, to determine the IC₅₀ value of the compound.[5]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed binding mode of indole-2-carboxylic acid-based INSTIs.

Caption: Binding mode of a benzyloxy-substituted indole-2-carboxylic acid inhibitor in the active site of HIV-1 integrase.

Role in Monoamine Oxidase (MAO) Inhibition

The benzyloxy moiety is a recognized pharmacophore in the design of monoamine oxidase (MAO) inhibitors, particularly for the MAO-B isoform, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.[1][2] The benzyloxy group contributes to hydrophobic interactions within the enzyme's active site.[2] Studies on various scaffolds, including indoles, have shown that the presence and position of the benzyloxy group are crucial for potent and selective MAO-B inhibition.[1][4]

Structure-Activity Relationship Insights

For various classes of MAO-B inhibitors, a benzyloxy group at the para position of a phenyl ring often results in higher inhibitory activity compared to ortho or meta positions.[4] This suggests a specific spatial requirement for the hydrophobic interaction mediated by the benzyloxy group within the MAO-B active site.

Experimental Workflow for MAO Inhibition Assay

Caption: General workflow for determining the MAO inhibitory activity of test compounds.

Other Therapeutic Applications

The versatility of the benzyloxy-indole-2-carboxylic acid scaffold extends to other areas of drug discovery:

-

Anticancer Activity: Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells.[8] While not directly a benzyloxy group, the related benzylidene moiety highlights the importance of the benzyl group for activity, which is likely mediated by the inhibition of tubulin polymerization.[8]

-